2-(2-Isopropylphenyl)acetic acid

Overview

Description

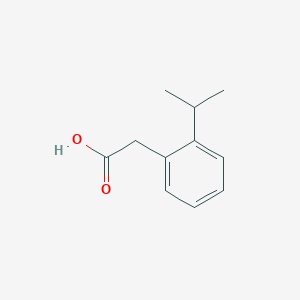

2-(2-Isopropylphenyl)acetic acid: is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an isopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize 2-(2-Isopropylphenyl)acetic acid involves the Grignard reaction. This process starts with the reaction of 2-bromoacetophenone with isopropylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the ketone, followed by a reaction with cyanide to form the nitrile. Hydrolysis of the nitrile yields the desired acetic acid derivative.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form isopropylbenzene. This intermediate is then subjected to a series of reactions, including oxidation and carboxylation, to produce this compound.

Industrial Production Methods: Industrial production methods typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Isopropylphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl group can direct incoming substituents to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(2-Isopropylphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of phenylacetic acid derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenyl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The isopropyl group and the carboxylic acid moiety can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Phenylacetic acid: The parent compound without the isopropyl substitution.

2-Phenylpropionic acid: Similar structure but with a propionic acid group instead of acetic acid.

2-(4-Isopropylphenyl)acetic acid: Isomer with the isopropyl group at the para position.

Uniqueness: 2-(2-Isopropylphenyl)acetic acid is unique due to the ortho substitution of the isopropyl group, which can influence its chemical reactivity and biological activity differently compared to its isomers and other derivatives. This structural uniqueness can lead to distinct properties and applications in various fields.

Biological Activity

2-(2-Isopropylphenyl)acetic acid, with the chemical formula C11H14O2, is a derivative of phenylacetic acid characterized by an isopropyl group at the ortho position of the phenyl ring. This unique structure contributes to its biological activity and potential applications in medicinal chemistry. The compound is primarily known for its role as an intermediate in organic synthesis and has garnered attention for its possible pharmacological properties, including anti-inflammatory and analgesic effects.

- Molecular Formula : C11H14O2

- CAS Number : 19418-96-3

- Molecular Weight : 178.23 g/mol

The biological activity of this compound is influenced by its structural features. The isopropyl group can enhance lipophilicity, allowing better membrane penetration and interaction with various biological targets, such as enzymes and receptors. This interaction often modulates enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of phenylacetic acid, including this compound, exhibit significant anti-inflammatory and analgesic effects. These compounds are thought to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Study Findings :

- In vitro assays have demonstrated that this compound can inhibit COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis.

- Animal models have shown that administration of this compound results in reduced edema and pain responses, confirming its analgesic potential.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound. Preliminary findings suggest it may exhibit inhibitory effects against certain bacterial strains.

- Case Study :

- A study investigating the antibacterial activity of various phenylacetic acid derivatives found that this compound showed moderate activity against Staphylococcus aureus.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Phenylacetic Acid | Parent Compound | Mild analgesic and anti-inflammatory |

| 2-Phenylpropionic Acid | Similar Structure | Stronger analgesic effects |

| 2-(4-Isopropylphenyl)acetic Acid | Isomer | Varies in activity due to position |

Research Applications

The unique properties of this compound make it a valuable compound in research and pharmaceutical development:

- Drug Development : Its derivatives may serve as lead compounds for developing new anti-inflammatory drugs.

- Synthetic Chemistry : As an intermediate, it plays a crucial role in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(2-Isopropylphenyl)acetic acid with high purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction in ethanol followed by acidification (e.g., HCl) and purification using column chromatography with solvents like ethyl acetate yields high-purity products (84% yield reported in similar derivatives) . Key steps include:

- Reaction Monitoring: Use TLC (Rf = 0.55 in ethyl acetate) to track progress.

- Purification: Column chromatography with gradient elution to isolate the carboxylic acid derivative.

- Crystallization: Slow evaporation of acetone solutions produces X-ray-quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl and phenyl groups).

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., Bruker APEX-II CCD diffractometer, Mo Kα radiation) determines bond lengths, angles, and intermolecular interactions. For example, planar benzofuran units (mean deviation: 0.032 Å) and chair-conformation cyclohexyl groups are resolved .

- FT-IR: Confirms carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

Q. How are hydrogen-bonding networks analyzed in this compound crystals?

- Methodological Answer: X-ray data reveal O–H···O hydrogen bonds forming centrosymmetric dimers (e.g., bond length: 1.81 Å, angle: 174°). Weak C–H···π interactions (distance: 3.56 Å) and π-π stacking (slip distance: 1.325 Å) stabilize the lattice. Software like Mercury or PLATON calculates these interactions .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian/B3LYP/6-311+G(d,p) and compare computed vs. experimental ¹³C NMR shifts. Adjust solvation models (e.g., PCM for DMSO) to match experimental conditions.

- Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., isopropyl rotation) that may cause deviations .

Q. What strategies optimize reaction yields for derivatives with steric hindrance from the isopropylphenyl group?

- Methodological Answer:

- Catalysis: Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce steric interference.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis: Shortens reaction times (e.g., 30 mins at 120°C vs. 24 hrs conventional) .

Q. How do intermolecular interactions influence the solubility and crystallinity of this compound?

- Methodological Answer:

- Hydrogen Bonding: Strong O–H···O dimerization reduces solubility in non-polar solvents. Use methanol/water mixtures to disrupt dimers during recrystallization .

- Co-Crystallization: Introduce co-formers (e.g., nicotinamide) via grinding or solvent-drop methods to modify packing motifs .

Q. What analytical approaches validate the stability of this compound under varying pH conditions?

- Methodological Answer:

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOFZAYUFTZFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293475 | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19418-96-3 | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19418-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.